molecular formula C11H14N2O2 B13532525 tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate

tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13532525
M. Wt: 206.24 g/mol
InChI Key: OEMJHGUKWWMCSO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with an ethynyl group and an acetate ester

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate

InChI

InChI=1S/C11H14N2O2/c1-5-9-6-12-13(7-9)8-10(14)15-11(2,3)4/h1,6-7H,8H2,2-4H3

InChI Key

OEMJHGUKWWMCSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C#C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like acetonitrile . Industrial production methods may employ similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. The pyrazole ring can also interact with biological macromolecules, influencing their function and leading to specific biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

Biological Activity

Introduction

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate is an organic compound with significant implications in medicinal chemistry and biological research. Featuring a pyrazole ring and an ethynyl group, this compound is recognized for its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}N2_2O2_2, with a molecular weight of 206.24 g/mol. The structure includes a tert-butyl group, an acetate moiety, and a substituted pyrazole ring.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_2O2_2
Molecular Weight206.24 g/mol
IUPAC Nametert-butyl 2-(4-ethynylpyrazol-1-yl)acetate
InChI KeyOEMJHGUKWWMCSO-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The ethynyl group enhances its reactivity, allowing it to participate in chemical reactions that modify the activity of target biomolecules. The pyrazole ring can form hydrogen bonds and π–π interactions with proteins, influencing their conformation and function.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, similar pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated, but its structural similarities suggest potential efficacy.

Enzyme Inhibition

Pyrazole derivatives are known to act as enzyme inhibitors in several pathways. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses . The presence of the ethynyl group may enhance binding affinity to these enzymes due to increased hydrophobic interactions.

Synthesis and Biological Evaluation

A study focusing on the synthesis of pyrazole derivatives highlighted the importance of the ethynyl substitution in enhancing biological activity. Compounds synthesized with ethynyl groups showed improved potency compared to their non-substituted counterparts . This suggests that this compound could possess enhanced bioactivity relative to other pyrazole derivatives lacking this feature.

Comparative Analysis

Comparative studies between this compound and similar compounds like tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate reveal differences in reactivity and biological effects due to variations in substituents. Such comparisons can provide insights into the structure–activity relationships (SARs) that govern the biological efficacy of these compounds.

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